molecular formula C16H18N2O6S B3337560 N'-(benzenesulfonyl)-3,4,5-trimethoxybenzohydrazide CAS No. 6948-63-6

N'-(benzenesulfonyl)-3,4,5-trimethoxybenzohydrazide

Cat. No.: B3337560
CAS No.: 6948-63-6
M. Wt: 366.4 g/mol
InChI Key: VIFMYRYDXHXIFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(benzenesulfonyl)-3,4,5-trimethoxybenzohydrazide is an organic compound that belongs to the class of benzenesulfonyl derivatives This compound is characterized by the presence of a benzenesulfonyl group attached to a 3,4,5-trimethoxybenzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-(benzenesulfonyl)-3,4,5-trimethoxybenzohydrazide typically involves the reaction of 3,4,5-trimethoxybenzoic acid with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds through the formation of an intermediate benzenesulfonyl hydrazide, which is then coupled with the 3,4,5-trimethoxybenzoic acid to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N’-(benzenesulfonyl)-3,4,5-trimethoxybenzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzenesulfonyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted benzenesulfonyl derivatives.

Scientific Research Applications

N’-(benzenesulfonyl)-3,4,5-trimethoxybenzohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’-(benzenesulfonyl)-3,4,5-trimethoxybenzohydrazide involves its interaction with specific molecular targets, such as enzymes and proteins. The benzenesulfonyl group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of their activity. This compound may also interfere with cellular signaling pathways, affecting cell proliferation and survival .

Comparison with Similar Compounds

    Benzenesulfonamide derivatives: These compounds share the benzenesulfonyl group and exhibit similar chemical reactivity and biological activity.

    3,4,5-Trimethoxybenzohydrazide derivatives: These compounds have the same core structure but differ in the substituents attached to the hydrazide moiety.

Uniqueness: N’-(benzenesulfonyl)-3,4,5-trimethoxybenzohydrazide is unique due to the combination of the benzenesulfonyl and 3,4,5-trimethoxybenzohydrazide moieties, which confer distinct chemical properties and biological activities. This dual functionality allows for versatile applications in various fields of research and industry .

Properties

IUPAC Name

N'-(benzenesulfonyl)-3,4,5-trimethoxybenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O6S/c1-22-13-9-11(10-14(23-2)15(13)24-3)16(19)17-18-25(20,21)12-7-5-4-6-8-12/h4-10,18H,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIFMYRYDXHXIFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NNS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60989428
Record name N-(Benzenesulfonyl)-3,4,5-trimethoxybenzene-1-carbohydrazonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60989428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6948-63-6
Record name NSC55795
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55795
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(Benzenesulfonyl)-3,4,5-trimethoxybenzene-1-carbohydrazonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60989428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(benzenesulfonyl)-3,4,5-trimethoxybenzohydrazide
Reactant of Route 2
Reactant of Route 2
N'-(benzenesulfonyl)-3,4,5-trimethoxybenzohydrazide
Reactant of Route 3
Reactant of Route 3
N'-(benzenesulfonyl)-3,4,5-trimethoxybenzohydrazide
Reactant of Route 4
N'-(benzenesulfonyl)-3,4,5-trimethoxybenzohydrazide
Reactant of Route 5
Reactant of Route 5
N'-(benzenesulfonyl)-3,4,5-trimethoxybenzohydrazide
Reactant of Route 6
Reactant of Route 6
N'-(benzenesulfonyl)-3,4,5-trimethoxybenzohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.